Technical Monograph: N-[2-(4-bromophenoxy)ethyl]-N-methylamine
Technical Monograph: N-[2-(4-bromophenoxy)ethyl]-N-methylamine
This technical guide provides an in-depth analysis of N-[2-(4-bromophenoxy)ethyl]-N-methylamine , a versatile bifunctional building block in medicinal chemistry.[1][2]
A Privileged Scaffold for Divergent Library Synthesis in CNS Drug Discovery [1][2]
Executive Summary
N-[2-(4-bromophenoxy)ethyl]-N-methylamine (CAS 743456-85-1 ) is a secondary amine intermediate characterized by a 4-bromophenoxy moiety linked to a methylamine group via an ethyl spacer.[1][2][3][4][5] Its structural architecture mimics the pharmacophore of several Selective Serotonin Reuptake Inhibitors (SSRIs) and antihistamines, making it a high-value scaffold for drug development.[1][2]
The presence of the 4-bromo substituent renders this molecule a "divergent intermediate."[1][2] Unlike static analogs (e.g., the 4-trifluoromethyl group in Fluoxetine), the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of bioactive compounds with varying aryl or heteroaryl extensions.[1][2]
Identity & Physicochemical Profile[2][5][6][7]
| Property | Data |
| Chemical Name | N-[2-(4-bromophenoxy)ethyl]-N-methylamine |
| CAS Number | 743456-85-1 |
| Synonyms | 2-(4-Bromophenoxy)-N-methylethanamine; amine |
| Molecular Formula | C₉H₁₂BrNO |
| Molecular Weight | 230.10 g/mol |
| SMILES | CNCCOC1=CC=C(Br)C=C1 |
| Physical State | Liquid (at ambient temperature) |
| Boiling Point | ~280°C (Predicted) |
| pKa (Predicted) | ~9.5 (Secondary Amine) |
| LogP (Predicted) | 2.4 – 2.6 |
Synthetic Methodologies
To ensure high yield and purity, the synthesis of CAS 743456-85-1 is best approached via Nucleophilic Substitution (Williamson Ether Synthesis) .[1][2] This pathway is preferred over reductive amination due to the stability of the ether linkage and the availability of reagents.[1][2]
Mechanistic Pathway (Williamson Ether Synthesis)
The reaction involves the O-alkylation of 4-bromophenol with a nitrogen mustard derivative (2-chloro-N-methylethylamine).[1][2]
Critical Consideration: The use of the hydrochloride salt of the amine precursor requires an excess of base (3-4 equivalents) to neutralize the salt and generate the phenoxide nucleophile.[1][2] Potassium iodide (KI) is added as a catalyst to convert the alkyl chloride in situ to the more reactive alkyl iodide (Finkelstein reaction logic).[1][2]
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow for CAS 743456-85-1 via Williamson Ether Synthesis.
Detailed Experimental Protocol
Objective: Synthesis of N-[2-(4-bromophenoxy)ethyl]-N-methylamine (10 mmol scale).
Reagents:
-
2-Chloro-N-methylethylamine hydrochloride (1.56 g, 12 mmol)[1][2]
-
Potassium Carbonate (K₂CO₃), anhydrous (4.14 g, 30 mmol)[1][2]
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-bromophenol and K₂CO₃ in the solvent.
-
Activation: Stir at room temperature for 30 minutes. The mixture may turn slightly colored as the phenoxide anion forms.[1][2]
-
Addition: Add 2-chloro-N-methylethylamine HCl and KI to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 60°C for acetone; 80°C for DMF) for 16 hours. Monitor progress via TLC (System: 10% MeOH in DCM).
-
Filtration: Cool the reaction to room temperature. Filter off the inorganic salts (KCl, KBr, excess K₂CO₃) and wash the cake with solvent.[1][2]
-
Workup (Self-Validating Step):
-
Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted phenol).[1][2]
-
Extract the organic layer with 1M HCl .[1][2] The product (an amine) will move into the aqueous layer, leaving non-basic impurities in the organic layer.[1][2]
-
Basify the aqueous layer to pH >10 using 4M NaOH and extract back into EtOAc.[1][2]
-
Dry over MgSO₄ and concentrate to yield the pale yellow oil.[1][2]
Applications in Drug Discovery[1]
The "Divergent Scaffold" Strategy
This compound is not merely an end-product but a strategic entry point for Fragment-Based Drug Discovery (FBDD) .[1][2]
-
Core Motif: The Phenoxy-Ethyl-Amine backbone is a privileged structure found in:
-
The Bromine Advantage: The 4-bromo position allows for late-stage functionalization.[1][2] Instead of synthesizing 20 different starting phenols, a chemist can synthesize a large batch of CAS 743456-85-1 and perform parallel cross-coupling reactions to explore Structure-Activity Relationships (SAR).[1][2]
Biological Pathway Targeting
The scaffold is primarily investigated for affinity towards Monoamine Transporters (SERT, NET, DAT) .[1][2]
Figure 2: Potential biological targets and derivatization logic for the scaffold.[1][2]
Safety & Handling (MSDS Highlights)
-
GHS Classification:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines can absorb CO₂ from the air to form carbamates over time.[1][2]
References
-
PubChem. (2024).[1][2] Compound Summary: amine (CAS 743456-85-1).[1][2][3][4][5][7] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
Sources
- 1. N-[2-(4-Bromophenyl)ethyl]-7-methoxy-2-(3-thienyl)-3-quinolinemethanamine | C23H21BrN2OS | CID 24969872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [2-(4-Bromophenyl)ethyl](methyl)amine | C9H12BrN | CID 18367556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 743456-85-1|N-[2-(4-Bromophenoxy)ethyl]-N-methylamine|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. No results for search term "TR-C612160" | CymitQuimica [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-[2-(4-BROMOPHENOXY)ETHYL]-N-METHYLAMINE | 743456-85-1 [chemicalbook.com]
